

In-Depth Technical Guide: Iclaprim-d6 Molecular Weight and Mass Spectrometry Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and mass spectrometry characteristics of **Iclaprim-d6**, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Quantitative Data Summary

The key quantitative data for Iclaprim and its deuterated analog, **Iclaprim-d6**, are summarized in the tables below for easy comparison.

Table 1: Molecular Properties of Iclaprim and Iclaprim-d6

Property	Iclaprim	Iclaprim-d6
Molecular Formula	C19H22N4O3	C19H16D6N4O3
Average Molecular Weight (g/mol)	354.41	360.44[1]
Monoisotopic Mass (Da)	354.17464	360.20685105[2]

Table 2: Predicted Mass Spectrometry Data



Analyte	Ion Type	Predicted m/z
Iclaprim	[M+H] ⁺	355.1825
Iclaprim-d6	[M+H]+	361.2147

Experimental Protocols

While specific experimental protocols for the mass spectrometric analysis of **Iclaprim-d6** are not widely published, a general methodology based on standard practices for small molecule analysis by electrospray ionization mass spectrometry (ESI-MS) can be outlined.

Objective: To determine the mass-to-charge ratio (m/z) of **Iclaprim-d6** and characterize its fragmentation pattern using tandem mass spectrometry (MS/MS).

Materials and Instrumentation:

- Iclaprim-d6 standard
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Formic acid (for promoting ionization)
- A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap)

Sample Preparation:

- Prepare a stock solution of Iclaprim-d6 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for ESI-MS analysis (typically in the low μg/mL to ng/mL range).

Mass Spectrometry Analysis:



- Ionization Mode: Positive electrospray ionization (ESI+) is typically used for compounds
 containing basic nitrogen atoms, such as the pyrimidine ring in Iclaprim, which are readily
 protonated.
- Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺. For Iclaprim-d6, this ion is expected at approximately m/z 361.2.
- Tandem MS (MS/MS):
 - Select the [M+H]+ ion of **Iclaprim-d6** (m/z 361.2) as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
 - Acquire the product ion spectra to observe the fragmentation pattern. The fragmentation of the non-deuterated Iclaprim has been observed to yield a prominent [M+H]⁺ ion at m/z 355.

Data Analysis:

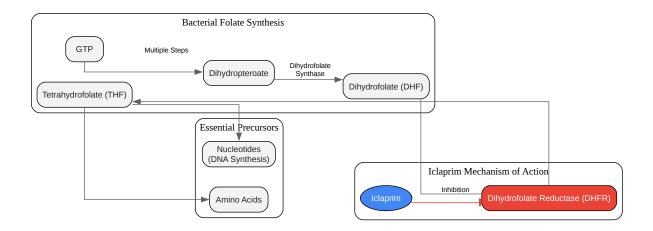
- Process the acquired mass spectra to determine the accurate mass of the precursor and product ions.
- Propose fragmentation pathways based on the observed neutral losses and the structure of Iclaprim-d6. The six deuterium atoms on the methoxy groups are expected to remain on their respective fragments unless a specific rearrangement occurs.

Signaling Pathway and Mechanism of Action

Iclaprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by Iclaprim.





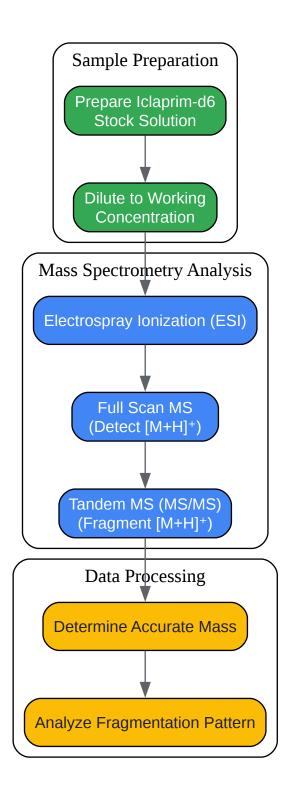
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Caption: Bacterial folate synthesis pathway and Iclaprim's inhibitory action.

Experimental Workflow Visualization

The general workflow for the analysis of **Iclaprim-d6** by mass spectrometry is depicted in the following diagram.





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Caption: General workflow for Iclaprim-d6 mass spectrometry analysis.



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